molecular formula C22H21ClN4O3 B10997361 N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide

Cat. No.: B10997361
M. Wt: 424.9 g/mol
InChI Key: HVXRAEJKMLFZLR-UHFFFAOYSA-N
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Description

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

N-[2-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C22H21ClN4O3/c23-15-5-7-16(8-6-15)27-13-14(11-20(27)28)21(29)24-9-10-25-22(30)18-12-26-19-4-2-1-3-17(18)19/h1-8,12,14,26H,9-11,13H2,(H,24,29)(H,25,30)

InChI Key

HVXRAEJKMLFZLR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide typically involves multiple steps. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide, identified by its CAS number 905666-59-3, is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an indole core linked to a pyrrolidine moiety, which is essential for its biological activity. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC19H19ClN2O4
Molecular Weight374.8 g/mol
CAS Number905666-59-3

This compound functions primarily as an inhibitor of specific kinases involved in cancer cell proliferation. Its mechanism includes:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), with IC50 values comparable to established inhibitors like erlotinib. This inhibition is critical for blocking downstream signaling pathways that promote tumor growth and survival .
  • Caspase Activation : It induces apoptosis through the activation of caspases, particularly caspase 3, which is a key executor in the apoptotic pathway. Studies indicate that this compound significantly increases the levels of active caspase 3, suggesting its role in promoting programmed cell death in cancer cells .

Biological Activity and Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. The following table summarizes the findings:

Cell LineGI50 (µM)Mechanism of Action
A5491.05EGFR inhibition
Panc-11.20Caspase activation
MCF71.95Induction of apoptosis

These results indicate that the compound is effective at low concentrations, making it a promising candidate for further development.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in cancer therapy:

  • Study on EGFR Inhibition : A detailed investigation into the EGFR inhibitory activity revealed that this compound exhibited IC50 values ranging from 89 to 137 nM across different derivatives, indicating strong inhibitory effects comparable to existing therapies .
  • Caspase Cascade Activation : Research showed that treatment with this compound led to a significant increase in caspase levels (up to 10-fold), confirming its role in activating intrinsic and extrinsic apoptotic pathways .
  • Comparative Studies : When compared with traditional chemotherapeutics like doxorubicin, this compound demonstrated enhanced efficacy in specific cell lines, suggesting its potential as a more effective treatment option .

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